molecular formula C8H5BrClFN2O2 B2972450 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 1322749-73-4

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2972450
CAS No.: 1322749-73-4
M. Wt: 295.49
InChI Key: BAFLGBDVIBNBMW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O2.ClH/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4;/h1-3H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFLGBDVIBNBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Br)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322749-73-4
Record name 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a brominated and fluorinated carboxylic acid derivative in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete cyclization and formation of the imidazo[1,2-a]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide, dioxane, and various catalysts such as palladium or copper complexes. Reaction conditions may vary from room temperature to elevated temperatures, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride" are not available within the provided search results, the results do offer some insight into its properties, related compounds, and potential applications in scientific research:

Chemical Information:

  • Name: MSE PRO™ this compound .
  • CAS No.: 1322749-73-4 .
  • Molecular Formula: C8H5BrClFN2O2 .
  • Purity: ≥95.0% (HPLC) .
  • Appearance: White to off-white solid .
  • Storage: Recommended storage temperature is 2-8°C .

Potential Applications and Related Research:

  • N-heterocyclic drug small molecules: MSE Supplies offers this compound as one of various N-heterocyclic drug small molecules and other chemical reagents .
  • Pyridine-2-carboxylic acids: Research has been done on 5-halo-pyridine-2-carboxylic acids and carboxylates with 3-alkylsulfanyl substituents, which are useful intermediates for the preparation of agrochemicals .
  • Pyrazolo[1,5-a]pyridine derivatives: Pyrazolo[1,5-a]pyridine derivatives are being researched for their use as AXL and c-MET kinase inhibitors .
  • Building block in synthesis: 5-Bromo-3-fluoropyridine-2-carboxylic acid is a fluorinated pyridinecarboxylic acid building block and synthesis intermediate for organometallic complexes used in catalysts and photoluminescent dyes . It can also be used in the synthesis of allosteric adenosine A2A receptors for insomnia treatments .
  • Imidazo[1,2-a]pyridine compounds: Imidazo[1,2-a]pyridine-based compounds are clinically important in the treatments of heart and circulatory failures .
  • Pyridazine derivatives: Pyridazine rings have unique physicochemical properties that can make them attractive for drug design .

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
  • CAS No.: 1322749-73-4
  • Molecular Formula : C₈H₅BrClFN₂O₂
  • Molecular Weight : 295.49 g/mol
  • Appearance : White to off-white solid
  • Purity : ≥95% (HPLC) .

Key Features :

  • Functional groups: Bromine (position 6), fluorine (position 3), carboxylic acid (position 2), and hydrochloride salt.
  • Storage : Requires storage at 2–8°C under inert conditions to maintain stability .
  • Applications : Primarily used in pharmaceutical research as a building block for kinase inhibitors and other bioactive molecules .

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The imidazo[1,2-a]pyridine scaffold is highly modifiable. Key differences arise from halogen placement, functional groups, and salt forms (Table 1).

Table 1: Comparison of Key Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Br (C6), F (C3), -COOH (C2), HCl salt C₈H₅BrClFN₂O₂ 295.49 High polarity due to -COOH; hygroscopic
6-Bromo-3-fluoroimidazo[1,2-a]pyridine (BLDpharm) Br (C6), F (C3) C₇H₄BrFN₂ 215.03 Lower solubility (no -COOH); used in intermediate synthesis
3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide Br (C3), Cl (C6), -COOEt (C2), HBr salt C₁₀H₉BrClN₂O₂·HBr 402.47 Lipophilic ester group; higher molecular weight
8-Bromo-3-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid (PharmaBlock) Br (C8), F (C3), -COOH (C2) C₈H₄BrFN₂O₂ 275.04 Altered halogen position affects binding affinity in kinase assays
6-Chloro-3-bromo-imidazo[1,2-a]pyridine Cl (C6), Br (C3) C₇H₄BrClN₂ 248.48 Reduced polarity; common in antitrypanosomal agents

Biological Activity

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS: 1322749-73-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

  • Molecular Formula : C₈H₅BrClFN₂O₂
  • Molecular Weight : 295.49 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily linked to its interaction with specific biological targets:

  • Enzyme Inhibition :
    • Studies have indicated that this compound exhibits inhibitory effects on certain enzymes, particularly those involved in metabolic pathways of pathogens such as Trypanosoma brucei, the causative agent of African sleeping sickness. For instance, it has shown an IC50 value of 288 nM against TbMetRS, indicating significant potency in enzyme inhibition .
  • Antiparasitic Activity :
    • The compound has been evaluated for its antiparasitic properties, demonstrating efficacy against Trypanosoma brucei. The structure-guided design approach has led to the identification of this compound as a lead structure for further development into therapeutic agents against human African trypanosomiasis .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its spectrum of activity remains limited.

Case Studies and Experimental Data

Study ReferenceBiological ActivityFindings
Enzyme InhibitionIC50 of 288 nM against TbMetRS; structural modifications enhanced activity.
Antiparasitic ActivityIdentified as a lead compound for treating human African trypanosomiasis.
Antimicrobial PotentialSuggests activity but requires further investigation for specific pathogens.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at various positions on the imidazo-pyridine scaffold have been shown to impact potency and selectivity against target enzymes. For example, substituents at the C-5 position have been associated with increased cellular activity compared to unsubstituted analogs .

Q & A

Q. Q1. What are the established synthetic routes for 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride?

The compound can be synthesized via a two-step approach:

Core formation : React 2-aminopyridine derivatives with bromopyruvic acid under continuous flow conditions, which improves yield and reduces side reactions compared to batch methods .

Functionalization : Introduce bromo and fluoro substituents via electrophilic halogenation, followed by HCl salt formation. For example, bromination using N-bromosuccinimide (NBS) and fluorination via Balz-Schiemann or halogen-exchange reactions .
Key validation : LC-MS for intermediate purity, 1^1H/13^{13}C NMR for substituent positioning, and elemental analysis for salt stoichiometry.

Structural Confirmation

Q. Q2. What analytical techniques are critical for confirming the structure of this compound?

  • X-ray crystallography : Use SHELXL for refinement, particularly for resolving halogen positioning and verifying the imidazo[1,2-a]pyridine core. Note potential challenges with twinning due to heavy atoms (Br, Cl) .
  • Spectroscopy : 19^{19}F NMR to confirm fluorine substitution and HRMS for molecular ion ([M+H]+^+ expected at m/z 295.49) .

Stability and Storage

Q. Q3. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis of the carboxylic acid group or decomposition of the imidazole ring .
  • Stability tests : Monitor via HPLC over 1–3 months under accelerated conditions (40°C/75% RH). Degradation products may include dehalogenated analogs or decarboxylated derivatives.

Advanced Synthesis Challenges

Q. Q4. What are common pitfalls in multi-step synthesis of this compound, and how can they be mitigated?

  • Low yields in halogenation : Bromine/fluorine incorporation may compete with side reactions (e.g., ring opening). Use directing groups (e.g., nitro) or transition-metal catalysis (Pd/Cu) to improve regioselectivity .
  • Salt formation issues : Ensure stoichiometric HCl addition via pH titration to avoid excess acid, which can protonate the pyridine nitrogen and alter solubility .

Derivative Synthesis for Structure-Activity Studies

Q. Q5. How can researchers modify the core structure to explore pharmacological activity?

  • Amide coupling : React the carboxylic acid with aromatic amines (e.g., aniline derivatives) using EDC/HOBt or PyBOP, yielding analogs for kinase inhibition studies .
  • Halogen replacement : Substitute bromine with iodine (via Finkelstein) or fluorine with trifluoromethyl groups to assess electronic effects on bioactivity .

Crystallographic Refinement Challenges

Q. Q6. What crystallographic challenges arise during structure determination, and how are they resolved?

  • Heavy atom interference : Bromine and chlorine cause absorption errors. Use multi-scan data correction (SADABS) and high-resolution data (≤ 0.8 Å) .
  • Disorder in the imidazole ring : Apply restraints to bond lengths/angles in SHELXL and validate with Hirshfeld surface analysis .

Comparative Studies with Structural Analogs

Q. Q7. How does this compound compare to analogs like 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid?

  • Electron-withdrawing effects : The trifluoromethyl group enhances metabolic stability but reduces solubility compared to the bromo-fluoro analog .
  • Bioactivity : Bromine’s larger atomic radius may improve binding to hydrophobic enzyme pockets (e.g., kinase ATP sites), while fluorine enhances membrane permeability .

Pharmacological Profiling Strategies

Q. Q8. What methodologies are recommended for initial pharmacological screening?

  • Kinase inhibition assays : Use TR-FRET-based assays (e.g., LanthaScreen) to test against CDK or MAPK targets .
  • ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers. Note: The hydrochloride salt may improve aqueous solubility for in vitro assays .

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